2-fluoro-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F4N5O3S/c1-38-19-11-9-17(10-12-19)32-23(36)15-39-25-34-33-22(14-31-24(37)20-7-2-3-8-21(20)27)35(25)18-6-4-5-16(13-18)26(28,29)30/h2-13H,14-15H2,1H3,(H,31,37)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXCBJFKBYXPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F4N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-fluoro-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the pharmacological profile, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure
The compound can be structurally represented as follows:
The presence of the triazole ring , trifluoromethyl group , and methoxyphenyl moiety are critical for its biological activity.
Antimicrobial Activity
- Mechanism of Action : The triazole scaffold is known to inhibit various enzymes involved in fungal cell wall synthesis and bacterial DNA replication. The trifluoromethyl and methoxy groups enhance lipophilicity, facilitating better membrane penetration.
-
In Vitro Studies :
- A study indicated that derivatives of triazoles exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.125 to 8 μg/mL depending on the specific derivative tested .
- The compound's structural features allow it to interact effectively with bacterial topoisomerases, leading to DNA strand breaks and subsequent cell death.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Triazole Derivative A | S. aureus | 0.125 |
| Triazole Derivative B | E. coli | 0.5 |
| Target Compound | Pseudomonas aeruginosa | 1 |
Anticancer Activity
- Cell Line Studies : Research has shown that triazole derivatives can induce apoptosis in various cancer cell lines through the activation of caspase pathways. Specifically, compounds similar to the target compound have demonstrated cytotoxic effects in breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Case Study : In a recent study, a series of triazole derivatives were evaluated for their anticancer properties, revealing that modifications at the phenyl ring significantly affected their potency. The target compound exhibited IC50 values in the low micromolar range against MCF-7 cells .
Structure-Activity Relationship (SAR)
The biological activity of the compound is closely linked to its structural components:
- Triazole Ring : Essential for antifungal and antibacterial properties.
- Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
- Methoxyphenyl Moiety : Contributes to selective binding to target enzymes.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural analogs and their distinguishing features:
*Calculated based on formula.
Key Observations:
Sulfanyl-linked side chains (e.g., carbamoylmethyl in the target vs. thiadiazole in ) influence solubility and target engagement.
Electron-Withdrawing Groups :
- The trifluoromethyl group in the target and compound 6l () may confer resistance to oxidative metabolism, extending half-life.
- Nitro groups () increase electrophilicity, possibly enhancing binding to cysteine-rich enzyme active sites.
Bioactivity Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
